molecular formula C8H12O5 B12628977 Methyl 4-(acetyloxy)-5-oxopentanoate CAS No. 918153-34-1

Methyl 4-(acetyloxy)-5-oxopentanoate

Cat. No.: B12628977
CAS No.: 918153-34-1
M. Wt: 188.18 g/mol
InChI Key: FELFWAQKYRQVCB-UHFFFAOYSA-N
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Description

Methyl 4-(acetyloxy)-5-oxopentanoate is an organic compound with the molecular formula C8H12O5 It is an ester derivative of 4-hydroxy-5-oxopentanoic acid, where the hydroxyl group is acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(acetyloxy)-5-oxopentanoate can be synthesized through the esterification of 4-hydroxy-5-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The acetylation of the hydroxyl group can be achieved using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of cheaper and more readily available reagents, as well as recycling of solvents, can further reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(acetyloxy)-5-oxopentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 4-hydroxy-5-oxopentanoic acid and methanol.

    Reduction: Methyl 4-(acetyloxy)-5-hydroxypentanoate.

    Substitution: Amide derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-(acetyloxy)-5-oxopentanoate involves its hydrolysis to release 4-hydroxy-5-oxopentanoic acid, which can then participate in various biochemical pathways. The acetoxy group serves as a protective group that can be selectively removed under specific conditions, allowing for controlled release of the active compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(acetyloxy)-5-oxopentanoate is unique due to its balance of stability and reactivity, making it a versatile intermediate in organic synthesis. The presence of both an ester and an acetoxy group allows for selective reactions, providing a valuable tool for chemists .

Properties

CAS No.

918153-34-1

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

methyl 4-acetyloxy-5-oxopentanoate

InChI

InChI=1S/C8H12O5/c1-6(10)13-7(5-9)3-4-8(11)12-2/h5,7H,3-4H2,1-2H3

InChI Key

FELFWAQKYRQVCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCC(=O)OC)C=O

Origin of Product

United States

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